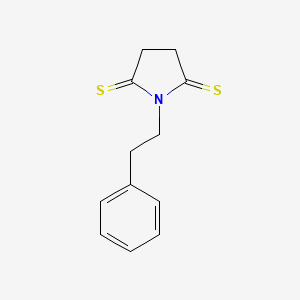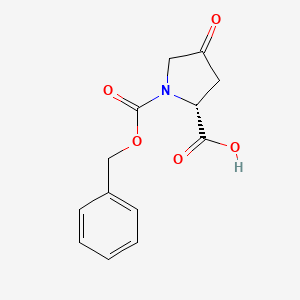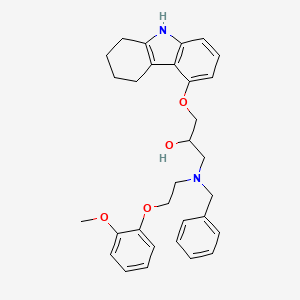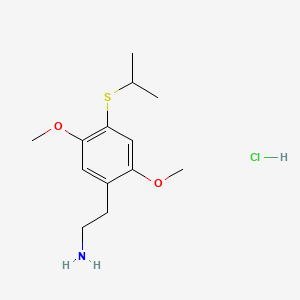
AC-Arg-NH2 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
AC-Arg-NH2 2hcl, also known as L-Argininamide dihydrochloride, is a derivative of the amino acid arginine . It has been reported to be used in the preparation of propolis purification materials and an active hexapeptide containing six amino acids
Mode of Action
Arg-rich ultra-short cationic antimicrobial lipopeptides (uscls), based on the arg-x-trp-arg-nh2 peptide moiety, have been shown to exhibit excellent antimicrobial activity against clinically pathogenic microorganisms . They interact with bacterial membranes
Biochemische Analyse
Cellular Effects
It is known that arginine, the parent compound of AC-Arg-NH2 2hcl, plays a crucial role in cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that arginine and its derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that arginine, the parent compound of this compound, is involved in several metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AC-Arg-NH2 2HCl typically involves the reaction of L-arginine with ammonia under specific conditions to form L-argininamide, which is then converted to its dihydrochloride salt. The reaction conditions often include maintaining an inert atmosphere and low temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to achieve consistent product quality. The compound is usually stored under -20°C in an inert atmosphere to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
AC-Arg-NH2 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amide group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the products .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which are used in further scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
AC-Arg-NH2 2HCl has a wide range of scientific research applications, including:
Biology: Investigated for its role in various biological processes, including protein synthesis and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-arginine: A precursor to AC-Arg-NH2 2HCl, used in various metabolic processes.
L-ornithine: Another amino acid derivative with similar properties and applications.
L-citrulline: An amino acid involved in the urea cycle, with comparable biological functions.
Uniqueness
This compound is unique due to its specific structure and properties, which make it particularly useful in the study of ligand binding to DNA aptamers and the development of fluorescent aptasensors. Its ability to interact with bacterial membranes and exhibit antimicrobial activity further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O2.ClH/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKLBQSEPVNMY-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bicyclo[2.2.1]heptane, 7-methylene-2-(1-methylethyl)- (9CI)](/img/new.no-structure.jpg)











